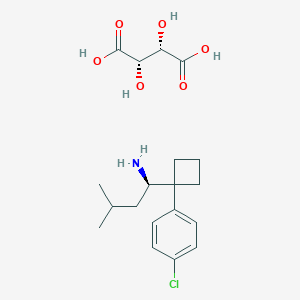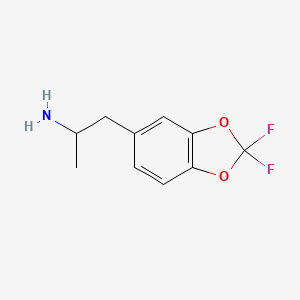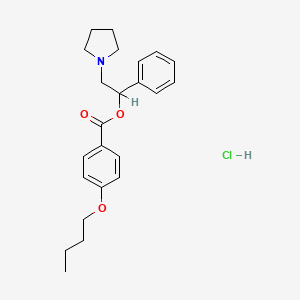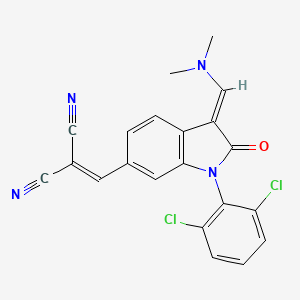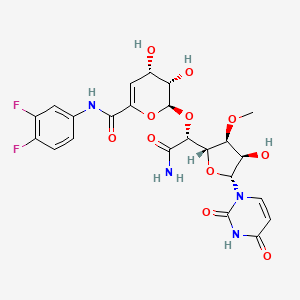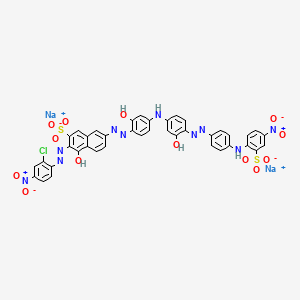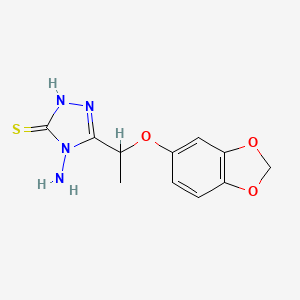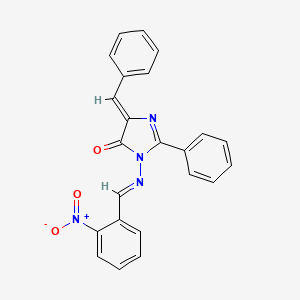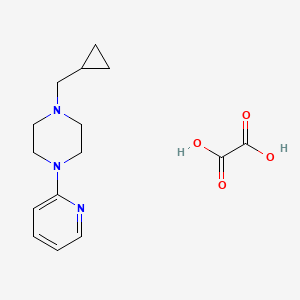
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological activities, and the addition of oxalic acid can influence the compound’s solubility and stability. This compound is of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine typically involves the reaction of cyclopropylmethylamine with 4-pyridin-2-ylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Wirkmechanismus
The mechanism of action of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(Cyclopropylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity to certain receptors and influence its pharmacological profile. The addition of oxalic acid further modifies its properties, making it distinct from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
103840-52-4 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid |
InChI |
InChI=1S/C13H19N3.C2H2O4/c1-2-6-14-13(3-1)16-9-7-15(8-10-16)11-12-4-5-12;3-1(4)2(5)6/h1-3,6,12H,4-5,7-11H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VVRHLVZKRVAEET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
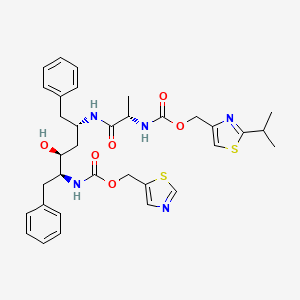
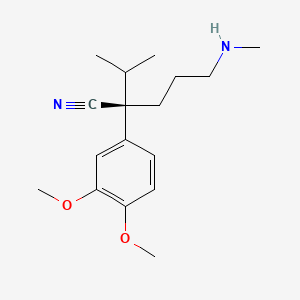
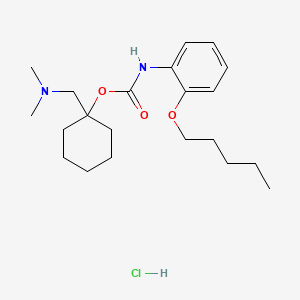
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
